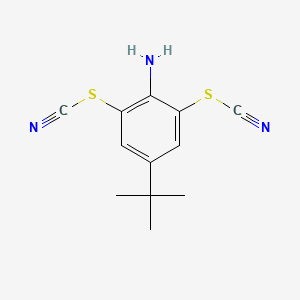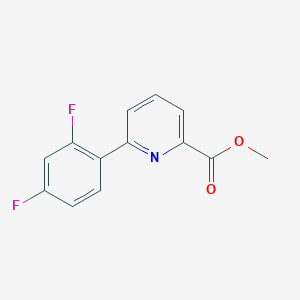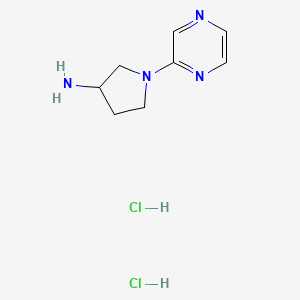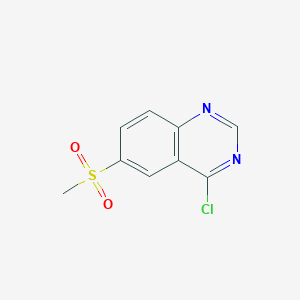
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol, also known as CPPMP, is a recently discovered pyrazole derivative that has been studied for its potential applications in scientific research. CPPMP is a cyclopropyl-substituted piperidine-3-ylmethyl pyrazole, and is a member of the pyrazole family of heterocyclic compounds. Pyrazoles are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms, and CPPMP is an example of a pyrazole derivative containing a cyclopropyl substituent. CPPMP has a variety of potential applications in scientific research due to its unique chemical structure and properties.
Scientific Research Applications
Autotaxin Inhibitor
This compound has been identified as a novel heteroaromatic compound that acts as an Autotaxin (ATX) inhibitor . Autotaxin is a secreted glycoprotein that has phosphodiesterase (PDE) activity and is a member of the extracellular pyrophosphatase/phosphodiesterase (ENPP) family . It also has lysophospholipase D (lysoPLD) activity and can catalyze the production of lysophosphatidic acid (LPA) using lysophosphatidylcholine (LPC) as a substrate .
Treatment of Diseases with ATX Overexpression
The compound can be used in the treatment of diseases with a pathological feature of ATX overexpression . Overexpression of ATX has been linked to various diseases, including cancer .
Regulation of Cell Signaling Cascades
The compound can regulate cell signaling cascades. LPA, the product of ATX’s lysoPLD activity, can cause a wide range of biological effects through various signal transduction pathways . These pathways include the hydrolysis of phosphatidylinositol diphosphate (PIP2), which triggers the release of intracellular calcium ions and the activation of protein kinase C (PKC); the inhibition of the adenylate cyclase (cAMP) signaling pathway; the activation of the pathways of Ras-MAPK, MERK, and ERK to regulate cell proliferation; the activation of the phosphoinositide PI3K-AKT pathway to regulate cell survival and apoptosis; and the activation of the Rho pathway to regulate cytoskeleton remodeling, shape changes, and cell migration activities .
Synthesis of Novel Derivatives
The compound can be used as a raw material for the synthesis of novel derivatives . For example, it has been used to synthesize a series of novel pomalidomide linked with diphenylcarbamide derivatives through several step reactions of substitution, click reaction, and addition reaction .
Inhibition of Indoleamine Pyrrole-2,3-dioxygenase-1 Activities
Some of the synthesized derivatives of the compound have shown the capability to suppress indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activities in in vitro experiments . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases .
Development of Protease Degradation Drugs
The molecular structure of the compound is usually used as the ligand for E3 ligase in the production of proteolysis-targeting chimera (PROTAC) drugs . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .
properties
IUPAC Name |
5-cyclopropyl-2-(piperidin-3-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c16-12-6-11(10-3-4-10)14-15(12)8-9-2-1-5-13-7-9/h6,9-10,13-14H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXINHXJDFOSPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



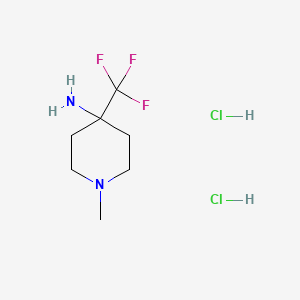
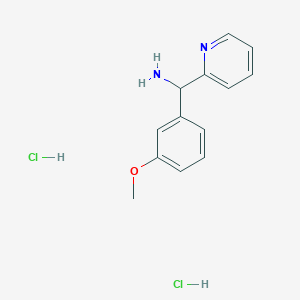


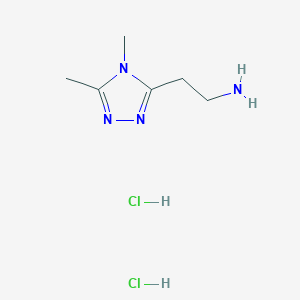
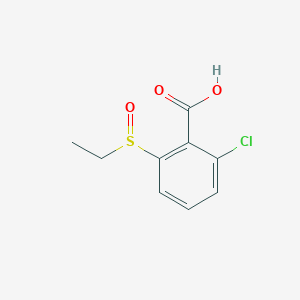
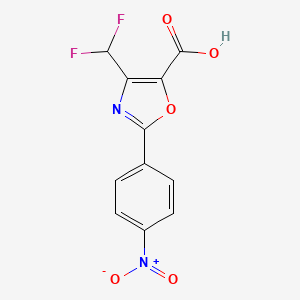
![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)

